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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cleanliness of wafer surfaces is paramount in semiconductor manufacturing
and various research applications, including the development of sensitive analytical devices.
High-purity tetramethylammonium hydroxide (TMAH) solutions are increasingly utilized in
critical cleaning and stripping processes due to their effectiveness and metal-ion-free nature.
These application notes provide detailed protocols and data for using high-purity TMAH in
wafer cleaning, photoresist stripping, and post-etch residue removal.

Data Presentation: Performance of TMAH-Based
Solutions

The following tables summarize key quantitative data related to the performance of TMAH
solutions in various wafer processing applications.

Table 1: Silicon Etch Rates in TMAH Solutions
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TMAH
. Temperature Crystal Etch Rate
Concentration . . . Reference
(°C) Orientation (pm/min)

(wt%)

20.0 79.8 (100) Not Specified [1]

20.0 79.8 (110) Not Specified [1]

20.0 79.8 (112) Not Specified [1]

Note: While the source indicates that etch rates vary with orientation and temperature, specific
values were not provided in the snippet. The orientation dependence is similar to that of KOH.

[1]

Table 2: Parameters for Photoresist Removal and Cleaning
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L TMAH Co-solvent / Temperature Key
Application . . .
Concentration  Additive (°C) Observation
Photoresist Water, Room Standard for MIF
2.38%
Development surfactants Temperature developers.[2]
1% TMAH
] N-methyl causes ~7 nm
Photoresist ) -
o 0.1% - 1.0% pyrrolidone Not Specified CD loss,
Stripping .
(NMP) negligible at
0.1%.[3]
Effective for
Photoresist N Propylene glycol, N thick-film
o Not Specified Not Specified )
Stripping DMSO negative
photoresists.[4]
Efficient paste
) o removal from
Mask Cleaning 0.5% - 1.0% De-ionized water  ~60 ]
various metal
surfaces.[5]
Effective in
Post-DRIE removing AlFx
. Aqueous o o .
Residue ] None specified Not Specified residue and
Solution o
Removal passivating
coating.[6]
) Convenient for
GaAs Oxide Room )
2.4% (0.26 N) Water pre-photoresist
Removal Temperature ]
adhesion.[7]
Repairs sidewall
Sidewall damage after dry
) 25% Water 85 ]
Damage Repair etching of GaN.

[8]

Experimental Protocols
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The following are detailed protocols for common wafer cleaning applications using high-purity
TMAH solutions.

Protocol 2.1: General Silicon Wafer Cleaning (Modified RCA-1)

This protocol enhances the standard RCA-1 clean by incorporating TMAH to improve patrticle
removal efficiency.

Materials:

High-purity deionized (DI) water

o Ammonium hydroxide (NHsOH, 27%)

e Hydrogen peroxide (H202, 30%)

e High-purity TMAH (e.g., 25% aqueous solution)
o Pyrex beakers

e Hot plate

o Wafer handling tools

Procedure:

o Preparation of Cleaning Solution:

o In a Pyrex beaker, prepare the modified SC-1 solution with a ratio of DI
water:NH4sOH:H20:2 of 5:1:1.

o To this solution, add a specific concentration of TMAH. A study suggests that adding
TMAH can alter the pH and improve cleaning performance.[9][10]

o Heat the solution to 70 £ 5 °C on a hot plate.[11]

o Wafer Immersion:
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o Carefully immerse the silicon wafers into the heated solution using appropriate wafer
handling tools.

o The cleaning duration is typically 10 minutes.[11]
e Rinsing and Drying:

o Following the cleaning step, transfer the wafers to a DI water rinse bath. A thorough rinse
is critical to remove all traces of the cleaning chemistry.[1]

o Finally, dry the wafers using a spin-rinse dryer or by blowing with high-purity nitrogen gas.

[1]
Protocol 2.2: Photoresist Stripping
This protocol is designed for the removal of both positive and negative photoresists.

Materials:

High-purity TMAH solution

N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[2]

Beakers

Heated ultrasonic bath or spray tool[5]

Isopropanol (IPA) for rinsing (optional)

DI water

Procedure:
 Stripping Solution Preparation:

o Prepare a mixture of NMP and TMAH. The concentration of TMAH can be adjusted based
on the resist type and desired stripping rate. A common starting point is a solution with
0.1% to 1.0% TMAH in NMP.[3] For more robust resists, formulations with glycols and
DMSO can be effective.[4]
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e Stripping Process:

o Immerse the wafers in the stripping solution.

o For enhanced efficiency, especially with cross-linked resists, heat the solution to 60-80°C.

[2]

o Mechanical agitation, such as ultrasonication or a pressurized spray, can significantly
improve the removal of photoresist residues.[5][12] The typical process time can range
from a few minutes to over 15 minutes depending on the resist.

e Rinsing and Drying:

o After stripping, rinse the wafers thoroughly with NMP or a suitable solvent to remove
dissolved resist.

o Follow with an IPA rinse and then a final rinse with DI water.

o Dry the wafers using a nitrogen gun or a spin dryer.

Protocol 2.3: Post-Etch Residue (PER) Removal

This protocol is for cleaning residues remaining after plasma etching processes, such as Deep
Reactive lon Etching (DRIE).

Materials:

Aqueous high-purity TMAH solution

Acidic solution (e.g., dilute HCI or a commercially formulated acidic rinse)[6]

DI water

Wafer processing tools (e.g., single-wafer spray tool)

Procedure:

¢ TMAH Treatment:
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o Contact the substrate with an aqueous TMAH solution. This step helps in stripping any
remaining photoresist mask and dissolving passivating coatings.[6] The concentration and
duration will depend on the nature of the residue.

¢ Acidic Rinse:

o Following the TMAH treatment, contact the substrate with an acidic solution. This step is
crucial for removing metal fluoride residues (e.g., AIFx) that may have formed during the
etch process.[6]

e Final Rinse and Dry:
o Perform a thorough rinse with DI water to remove all cleaning chemicals.

o Dry the wafer using standard procedures.

Mandatory Visualizations

Diagram 3.1: Wafer Cleaning Workflow (Modified RCA-1)

Prepare Modified SC-1
(DI:NH40H:H202 + TMAH)
Heat to 70°C

N : Immerse Wafer a L .
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Click to download full resolution via product page

Caption: Workflow for modified RCA-1 wafer cleaning using TMAH.

Diagram 3.2: Photoresist Stripping Process
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Caption: Process flow for photoresist stripping with TMAH solutions.
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Diagram 3.3: Post-Etch Residue Removal Logic
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Caption: Logical steps for post-etch residue removal using TMAH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

